![molecular formula C23H29N5O2 B2561812 6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione CAS No. 904372-23-2](/img/structure/B2561812.png)
6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole derivatives have been synthesized through various methods. For instance, a novel and facile method for the synthesis of (±)-4(5)-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole (medetomidine) involves Wittig olefination of the phenylimidazolylketones, followed by a hydrogenation .
Molecular Structure Analysis
Imidazole is a planar 5-membered ring, that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom .
Chemical Reactions Analysis
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Scientific Research Applications
Catalysis and Organometallic Chemistry
IMes serves as a nucleophilic N-heterocyclic carbene (NHC) ligand. Researchers have exploited its unique properties in catalysis:
- Hydrogenation Catalyst : IMes ligated-rhodium complexes are effective catalysts for the selective hydrogenation of substituted aryl and heteroaryl boronate esters to cis-substituted borylated cycloalkanes .
Antimicrobial Potential
In a study, derivatives of IMes exhibited promising antimicrobial activity. Notably, compounds 1a and 1b demonstrated good potential .
Organic Synthesis
IMes plays a crucial role in organic synthesis:
- NHC Copper (I) Complexes : IMes is used to synthesize luminescent NHC copper (I) complexes, which could find applications in organic light-emitting diodes (OLEDs) .
- Medetomidine Synthesis : A novel method involving IMes was employed for the synthesis of medetomidine, a compound with pharmaceutical relevance .
Photogeneration of NHCs
Researchers have explored IMes in photogenerating systems. For instance, a two-component air-stable NHC photogenerating system utilized IMes in conjunction with 2-isopropylthioxanthone (ITX) .
Potential Drug Derivatives
IMes derivatives have been investigated for drug development:
- Vadimezan Derivative : IMes was used in the synthesis of the methyl ester derivative of Vadimezan (V084950) .
Coordination Chemistry
IMes participates in coordination chemistry, forming complexes with various metals. For example:
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-(2,3-dimethylphenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O2/c1-7-8-9-13-26-21(29)19-20(25(6)23(26)30)24-22-27(16(4)17(5)28(19)22)18-12-10-11-14(2)15(18)3/h10-12H,7-9,13H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVCMDQIQVMGNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC(=C4C)C)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione |
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